5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Description
5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Biological Activity
The compound 5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H16N4O2, with a molecular weight of 376.43 g/mol. The structure features a complex arrangement that includes an oxazole and oxadiazole moiety, which are often associated with various biological activities.
Research indicates that compounds similar to this one may act as ATP synthase inhibitors , which are critical in disrupting energy production in pathogenic organisms such as Mycobacterium tuberculosis (M.tb) . The inhibition of ATP synthase can lead to reduced bacterial growth and increased susceptibility to treatment.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit potent antimicrobial effects against M.tb, with minimum inhibitory concentrations (MIC) often below 1 µg/mL . This suggests that the compound may possess significant potential as an anti-tuberculosis agent.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship of tetrahydronaphthalene amides has revealed that modifications in the chemical structure can enhance biological activity. For instance, the introduction of different substituents on the phenyl ring significantly affects the binding affinity to ATP synthase and overall antimicrobial efficacy .
Case Studies
- Inhibition of Mycobacterial Growth : A study evaluated various tetrahydronaphthalene derivatives for their ability to inhibit M.tb. Among these, several compounds demonstrated high efficacy, with some achieving MIC values comparable to established treatments like bedaquiline. These findings underscore the importance of further exploring the therapeutic potential of this class of compounds .
- Pharmacokinetic Profiling : Another investigation focused on the pharmacokinetic properties of selected THNA analogues. The results indicated improved clearance rates and reduced hERG liability compared to traditional treatments, suggesting a favorable safety profile for clinical development .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C20H16N4O2 |
Molecular Weight | 376.43 g/mol |
Biological Activity | Antimicrobial (anti-TB) |
Minimum Inhibitory Concentration (MIC) | <1 µg/mL |
Mechanism of Action | ATP Synthase Inhibition |
Related Compounds | Tetrahydronaphthalene Amides |
Properties
IUPAC Name |
5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(18-13-19(29-26-18)15-7-2-1-3-8-15)23-22-25-24-21(28-22)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWZPIQHITEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.